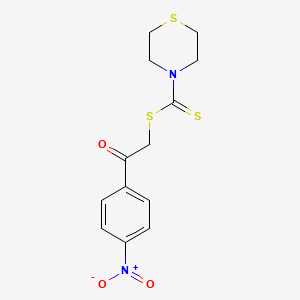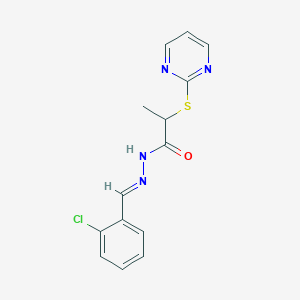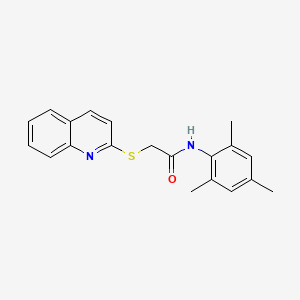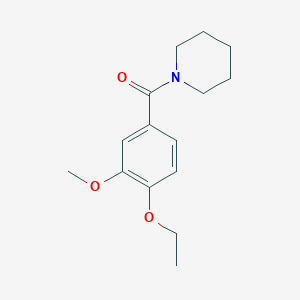![molecular formula C17H16ClN3S B5847552 N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as CIET, is a compound that has gained attention in recent years due to its potential therapeutic applications. CIET is a thiourea derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the activity of enzymes involved in these pathways, leading to downstream effects on cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action to better understand its therapeutic potential.
3. Development of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea derivatives with improved potency and selectivity.
4. Evaluation of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in preclinical and clinical trials for its potential therapeutic applications.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in vivo.
6. Exploration of the potential synergistic effects of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea with other compounds.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it an interesting compound for further study. However, more research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Métodos De Síntesis
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea can be synthesized through a multi-step reaction involving the condensation of 2-chlorobenzaldehyde with 2-(1H-indol-3-yl)ethylamine, followed by the reaction with thiourea. The synthesis method has been optimized to yield high purity and yield of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, making it suitable for further studies.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurodegenerative disease research, N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-14-6-2-4-8-16(14)21-17(22)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDUNLMSMXLCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
